molecular formula C17H19NO2 B270704 N-[4-(benzyloxy)phenyl]butanamide

N-[4-(benzyloxy)phenyl]butanamide

Cat. No. B270704
M. Wt: 269.34 g/mol
InChI Key: AUBIJFGJVLCQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]butanamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders. It has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Fragile X syndrome, and other neurodegenerative disorders.

Mechanism of Action

BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) signaling pathway. This leads to the activation of several downstream signaling pathways that are involved in the regulation of synaptic plasticity, neurogenesis, and other processes that are critical for cognitive function.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects that are relevant to cognitive function. In animal models of Alzheimer's disease and Fragile X syndrome, BPN14770 has been shown to improve cognitive function and memory. BPN14770 has also been shown to promote the growth and survival of neurons, which is important for maintaining cognitive function. In addition, BPN14770 has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

BPN14770 has several advantages for lab experiments. It has been shown to be highly selective for PDE4D, which reduces the risk of off-target effects. BPN14770 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of BPN14770 is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the development of BPN14770. One direction is to conduct human clinical trials to test the safety and efficacy of BPN14770 in humans. Another direction is to investigate the potential of BPN14770 for the treatment of other cognitive disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of BPN14770 on cognitive function and to identify potential biomarkers for patient selection and monitoring. Finally, the development of more potent and selective PDE4D inhibitors may lead to the discovery of even more effective therapies for cognitive disorders.

Synthesis Methods

The synthesis of BPN14770 involves a series of chemical reactions that start with the reaction of 4-(benzyloxy)benzaldehyde with 1-bromo-3-chloropropane to form the intermediate 4-(benzyloxy)phenyl)-3-chloropropanal. This intermediate is then reacted with 2-aminobutanoic acid to form the final product, N-[4-(benzyloxy)phenyl]butanamide. The synthesis method has been optimized to produce high yields of the final product with minimal impurities.

Scientific Research Applications

BPN14770 has been extensively studied in preclinical models for the treatment of cognitive disorders. It has shown potent activity in improving cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. BPN14770 has also been shown to have neuroprotective effects and to promote the growth and survival of neurons. These findings suggest that BPN14770 has the potential to be a promising therapeutic agent for the treatment of cognitive disorders.

properties

Product Name

N-[4-(benzyloxy)phenyl]butanamide

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)butanamide

InChI

InChI=1S/C17H19NO2/c1-2-6-17(19)18-15-9-11-16(12-10-15)20-13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3,(H,18,19)

InChI Key

AUBIJFGJVLCQIU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.